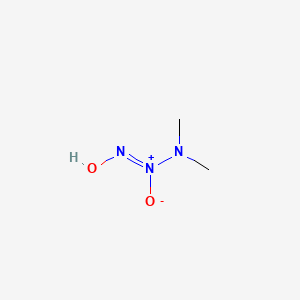
1H-Imidazole-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-2-carbonyl chloride is a chemical compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of imidazole with phosgene or thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows: [ \text{Imidazole} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding imidazole derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form imidazole-2-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form imidazole-2-carboxamides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran
Catalysts: Lewis acids or bases to facilitate the reactions
Major Products Formed:
- Imidazole-2-carboxamides
- Imidazole-2-carboxylic esters
- Imidazole-2-carboxylic acids
Scientific Research Applications
1H-Imidazole-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its ability to introduce functional groups into complex molecules.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
1H-Imidazole-2-carbonyl chloride can be compared with other similar compounds, such as:
Imidazole-2-carboxylic acid: Unlike the carbonyl chloride derivative, this compound is less reactive and primarily used in the synthesis of esters and amides.
Imidazole-4-carboxylic acid chloride: This compound has a similar reactivity profile but differs in the position of the carbonyl chloride group on the imidazole ring.
Benzimidazole derivatives: These compounds share a similar heterocyclic structure but exhibit different reactivity and applications due to the presence of a fused benzene ring.
The uniqueness of this compound lies in its high reactivity and versatility, making it a valuable reagent in various chemical transformations and applications.
Properties
CAS No. |
848354-09-6 |
|---|---|
Molecular Formula |
C4H3ClN2O |
Molecular Weight |
130.53 g/mol |
IUPAC Name |
1H-imidazole-2-carbonyl chloride |
InChI |
InChI=1S/C4H3ClN2O/c5-3(8)4-6-1-2-7-4/h1-2H,(H,6,7) |
InChI Key |
ILRWDKIPRHRBRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


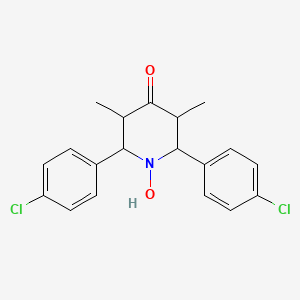

![[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid](/img/structure/B12538022.png)
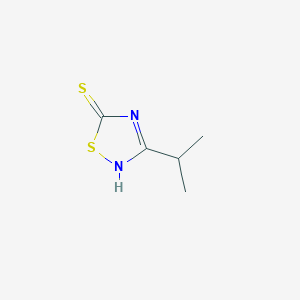
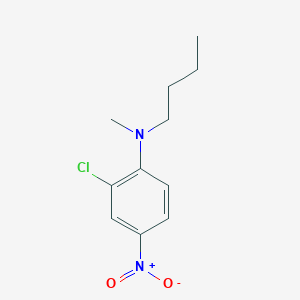
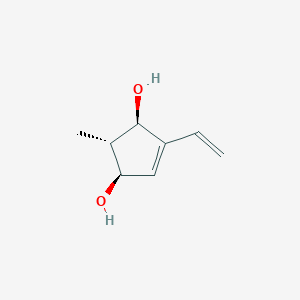
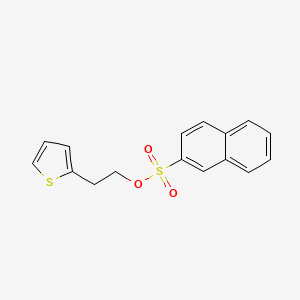
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
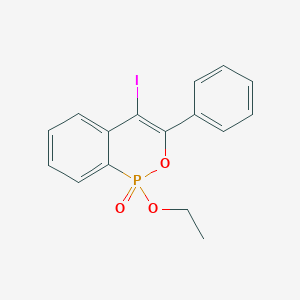
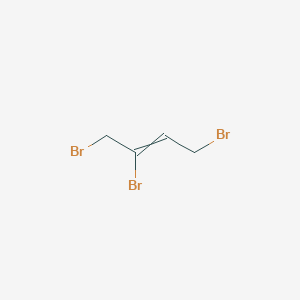
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)

